Pomalidomide-PEG3-azide: is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .
The specific scientific field of application for Pomalidomide-PEG3-azide is in biochemistry and molecular biology, particularly in the area of protein degradation research .
The application involves the synthesis of molecules for targeted protein degradation. The Pomalidomide-PEG3-azide molecule acts as a bridge, connecting a target protein to an E3 ligase, which then marks the target protein for degradation .
The method of application or experimental procedure would involve click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
As for the results or outcomes obtained, the use of Pomalidomide-PEG3-azide in PROTAC technology has shown promise in the field of drug discovery, particularly in the development of cancer therapeutics .
Field: Biochemistry and Molecular Biology
Summary: Pomalidomide-PEG3-azide is a click chemistry reagent.
Field: Drug Discovery and Development
Summary: Pomalidomide-PEG3-azide enables the synthesis of molecules for targeted protein degradation.
Pomalidomide-PEG3-azide is a synthetic compound that combines Pomalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the azide group enables the compound to participate in click chemistry reactions, facilitating the conjugation of various biomolecules for therapeutic applications.
Pomalidomide-PEG3-azide is particularly notable for its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a type of click chemistry. This reaction allows for the efficient formation of stable triazole linkages when combined with alkyne-containing molecules. The versatility of this reaction makes Pomalidomide-PEG3-azide a valuable tool in bioconjugation and drug development processes .
The biological activity of Pomalidomide-PEG3-azide is primarily linked to its role as a ligand for cereblon, an E3 ubiquitin ligase. By recruiting cereblon, Pomalidomide-PEG3-azide facilitates the ubiquitination and subsequent degradation of target proteins within cells. This mechanism is particularly useful in cancer therapy, where the degradation of specific oncogenic proteins can inhibit tumor growth and promote apoptosis in malignant cells .
The synthesis of Pomalidomide-PEG3-azide typically involves several key steps:
This multi-step synthesis allows for the production of high-purity Pomalidomide-PEG3-azide suitable for biological applications .
Pomalidomide-PEG3-azide has several significant applications:
Interaction studies involving Pomalidomide-PEG3-azide typically focus on its binding affinity and selectivity for cereblon. These studies are crucial for understanding how effectively the compound can recruit E3 ligases to target proteins for degradation. Techniques such as surface plasmon resonance and co-immunoprecipitation assays are commonly employed to assess these interactions. Additionally, cellular assays help evaluate the biological consequences of protein degradation mediated by this compound .
Pomalidomide-PEG3-azide belongs to a class of compounds known as E3 ligase ligands that facilitate targeted protein degradation. Here are some similar compounds:
Compound Name | Unique Features |
---|---|
Lenalidomide | Another immunomodulatory drug that targets cereblon but lacks an azide group for click chemistry. |
Thalidomide | An earlier immunomodulatory agent; less potent in E3 ligase recruitment compared to Pomalidomide. |
Pomalidomide 4'-PEG3-azide | Similar structure but may have different linker properties affecting its biological activity. |
Pomalidomide-PEG3-azide stands out due to its specific incorporation of the PEG linker and azide functionality, allowing it to engage in click chemistry and enhancing its utility in drug development compared to its analogs .
Pomalidomide-PEG3-azide is a tripartite molecule optimized for PROTAC assembly (Figure 1). Its three distinct components include:
Component | Function | Key Features |
---|---|---|
Pomalidomide Moiety | Recruits cereblon (CRBN) E3 ligase to induce ubiquitination of target proteins | Derived from thalidomide; contains a phthalimide core and glutarimide side chain |
PEG3 Linker | Enhances solubility and reduces steric hindrance between functional domains | Triethylene glycol spacer (3 units) with ether linkages; hydrophilic and flexible |
Azide Group | Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation | Terminal N3 group for site-specific bioorthogonal reactions with alkynes |
The pomalidomide moiety binds CRBN with high affinity, while the PEG3 linker improves pharmacokinetic properties. The azide group facilitates modular coupling to target ligands via click chemistry, a critical step in PROTAC design.
Pomalidomide-PEG3-azide has the molecular formula C₂₁H₂₄N₆O₈, with a molecular weight of 488.45 g/mol. The compound’s stereochemistry is defined by the chiral centers in the pomalidomide moiety, which are retained during synthesis. While pomalidomide enantiomers exhibit distinct pharmacological profiles, the conjugate’s stereochemical purity is typically ensured through enantioselective synthesis or chiral resolution.
The SMILES structure of pomalidomide-PEG3-azide is:O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCOCCN=[N+]=[N-]
.
This notation highlights the phthalimide core (C1=CC=CC...), the glutarimide side chain (C(N2C(CC3)...), and the PEG3-azide linker (COCCOCCOCCN=[N+]=[N-]). The InChI Key DUTLUBRCOXPZLI-UHFFFAOYSA-N
uniquely identifies the compound in chemical databases.
The synthesis of pomalidomide-PEG3-azide involves sequential functionalization steps:
This approach leverages secondary amines for improved yields, as demonstrated in optimized protocols for pomalidomide-linker conjugates.
Orthogonal protection ensures selective deprotection of functional groups during synthesis. Key strategies include:
Protecting Group | Application | Deprotection Method |
---|---|---|
Boc (tert-butoxycarbonyl) | Protects primary amines during azide introduction | Trifluoroacetic acid (TFA) |
Alloc (allyloxycarbonyl) | Enables selective azide installation in peptides | Palladium-mediated allyl transfer |
ivDde (4,4'-dimethoxytrityl) | Masks amines in solid-phase synthesis | Hydrazine in DMF (2%) |
For example, in peptide synthesis, Alloc-protected lysine residues are selectively deprotected to allow diazotransfer reactions, introducing azides at specific sites. Similarly, Boc groups prevent unintended reactions during CuAAC conjugation. These strategies ensure high chemoselectivity in multistep syntheses.
Pomalidomide-PEG3-azide represents a critical building block in proteolysis targeting chimera technology, functioning as a crosslinker-E3 ligase ligand conjugate that enables the synthesis of molecules for targeted protein degradation [1] [2]. This compound consists of the cereblon-recruiting ligand pomalidomide linked to a polyethylene glycol spacer terminated with an azide functional group, facilitating click chemistry reactions with target protein ligands [3]. The molecular formula C21H24N6O8 with a molecular weight of 488.45 Da characterizes this degrader building block that has emerged as a fundamental component in proteolysis targeting chimera research [2].
The mechanistic foundation of pomalidomide-PEG3-azide function relies on its ability to recruit the cereblon E3 ubiquitin ligase complex through specific molecular recognition events [4]. Cereblon operates as a substrate receptor within the CUL4-RING E3 ubiquitin ligase complex, where it associates with DNA damage-binding protein 1, cullin 4, and RING-box protein 1 to form the functional CRL4 complex [9]. The recruitment mechanism involves the formation of stable protein-drug interactions that subsequently enable the formation of productive ternary complexes essential for targeted protein ubiquitination [6].
Pomalidomide demonstrates high-affinity binding to cereblon through interactions with a well-defined hydrophobic pocket formed by three conserved tryptophan residues within the thalidomide-binding domain [4] [9]. The glutarimide moiety of pomalidomide engages a shallow hydrophobic pocket formed by tryptophan residues Trp380, Trp386, and Trp400, establishing the primary pharmacophore interaction [9]. Quantitative binding studies reveal that pomalidomide exhibits a dissociation constant of approximately 157 nanomolar for cereblon, demonstrating stronger binding affinity compared to thalidomide and lenalidomide [4].
Compound | Dissociation Constant (nM) | Binding Characteristics |
---|---|---|
Pomalidomide | ~157 | Highest affinity among immunomodulatory drugs |
Lenalidomide | ~178 | Intermediate affinity with additional hydrogen bonding |
Thalidomide | ~250 | Lower affinity baseline compound |
The molecular recognition involves specific hydrogen-bonding interactions where glutarimide carbonyls and the intervening amide nitrogen establish contacts with cereblon residues His380 and Trp382 [4]. The glutarimide ring maintains tight Van der Waals contacts with the hydrophobic pocket lined by Trp382, Trp388, Trp402, and Phe404, while the phthalimide ring remains surface-exposed for subsequent conjugation reactions [4] [25]. Structural studies demonstrate that the glutarimide ring is deeply buried within cereblon, while the phthalimide ring remains accessible for modification and linker attachment [25].
Ternary complex formation represents a critical determinant of proteolysis targeting chimera efficacy, involving the simultaneous engagement of target protein, degrader molecule, and E3 ligase [7] [15]. The dynamics of ternary complex formation exhibit marked differences in stability and cooperativity depending on the specific protein targets and linker characteristics [15]. Surface plasmon resonance studies reveal that positively cooperative degraders form comparatively stable and long-lived ternary complexes, with dissociation kinetics directly correlating to degradation efficiency [15].
The formation kinetics demonstrate that ternary complex stability, measured through dissociative half-lives, correlates strongly with initial rates of intracellular protein degradation [15]. Kinetic analysis reveals that productive ternary complexes require specific spatial arrangements where target protein lysine residues maintain proximity to the E2-ubiquitin conjugating complex, typically within 16 Angstroms of the ubiquitin C-terminus [23]. The cooperativity parameter α, which describes the thermodynamic coupling between binary interactions in the ternary complex, serves as a predictive indicator of degradation efficiency [7].
Complex Type | Dissociation Half-life | Cooperativity (α) | Degradation Correlation |
---|---|---|---|
Positively Cooperative | Extended (hours) | α > 1.0 | High initial degradation rates |
Non-cooperative | Moderate (minutes) | α ≈ 1.0 | Moderate degradation efficiency |
Negatively Cooperative | Brief (seconds) | α < 1.0 | Poor degradation outcomes |
The PEG3-azide linker component enables specific design principles that optimize proteolysis targeting chimera function through controlled spatial positioning and chemical compatibility [5] [16]. Polyethylene glycol linkers provide flexibility and biocompatibility while maintaining appropriate hydrophilicity for cellular permeability [5]. The terminal azide functionality facilitates copper-catalyzed azide-alkyne cycloaddition reactions, enabling efficient conjugation to target protein ligands through click chemistry approaches [2] [5].
Linker length optimization represents a fundamental design parameter that directly influences ubiquitination efficiency through spatial control of ternary complex geometry [11] [16]. The PEG3 configuration provides an optimal balance between flexibility and spatial constraint, preventing both steric hindrance from overly short linkers and reduced proximity from excessively long linkers [11]. Experimental studies demonstrate that linker lengths must accommodate the spatial requirements for simultaneous binding to target protein and E3 ligase while positioning lysine residues appropriately for ubiquitin transfer [19].
Computational modeling studies reveal that productive ternary complex conformations require target protein lysine residues to be positioned within 16 Angstroms of the ubiquitin C-terminus on the E2 conjugating enzyme [23]. The PEG3 linker length enables formation of stable ternary complexes while maintaining the conformational flexibility necessary for accommodating diverse target protein architectures [23]. Structure-activity relationship studies indicate that PEG linkers in the 8-16 atom range provide optimal degradation efficiency, with PEG3 representing a validated intermediate length [11].
Linker Type | Atom Count | Ubiquitination Efficiency | Spatial Characteristics |
---|---|---|---|
PEG1 | 8 atoms | Moderate | Limited flexibility, potential steric clashes |
PEG3 | 14 atoms | Optimal | Balanced flexibility and proximity |
PEG5 | 20 atoms | Reduced | Excessive length, reduced effective concentration |
The relationship between linker length and degradation efficiency follows a bell-shaped curve, where intermediate lengths maximize the probability of productive ternary complex formation [11] [16]. Molecular dynamics simulations reveal that PEG3 linkers populate conformational ensembles that favor ternary complex stability while minimizing energetically unfavorable conformations [24].
Proteasome recruitment requires precise spatial organization of the ubiquitinated target protein relative to the 26S proteasome complex, involving multiple recognition and binding events [21] [22]. The spatial requirements encompass both the initial ubiquitin recognition by proteasome shuttle factors and the subsequent positioning for proteolytic processing [21]. Studies demonstrate that ubiquitinated substrates require accessibility to proteasome recognition sites while maintaining appropriate orientation for threading into the proteolytic core [12].
The CRL4 ligase complex exhibits significant conformational flexibility, with the DDB1 adaptor protein capable of rotation through at least 150 degrees around the cereblon substrate receptor [27]. This rotational freedom creates a ubiquitination zone spanning 60-80 Angstroms, within which target proteins can be effectively positioned for ubiquitin transfer [27]. The attachment of NEDD8 to the cullin scaffold induces conformational changes that shift the spatial distribution of E2 enzymes toward substrates, enhancing ubiquitin transfer efficiency [27].
Proteasome recognition involves multiple pathways, including direct recognition through Rpn10 and Rpn13 receptor subunits, and indirect recognition mediated by shuttle factors such as Rad23, Dsk2, and Ddi1 [21]. The spatial organization requires that ubiquitin chains maintain accessibility to these recognition elements while the target protein remains properly oriented for subsequent degradation [21]. Surface accessibility analysis reveals that 91.3% of ubiquitinated lysine residues are solvent-exposed, compared to 88.0% of average lysine residues, indicating the importance of spatial accessibility in the ubiquitination process [28].
Recognition Pathway | Spatial Requirements | Efficiency Factors |
---|---|---|
Direct Proteasome Binding | Ubiquitin chain accessibility to Rpn10/Rpn13 | High affinity, rapid processing |
Shuttle Factor Mediated | Intermediate binding with Rad23/Dsk2/Ddi1 | Enhanced stability, protected transport |
Hybrid Recognition | Multiple simultaneous contacts | Optimal degradation kinetics |